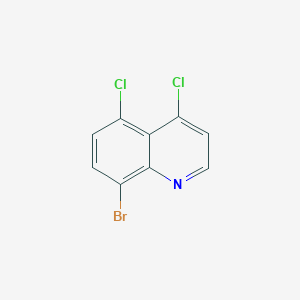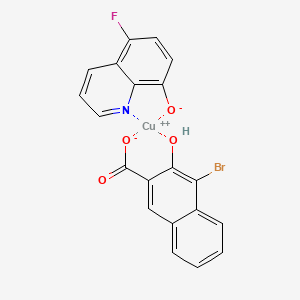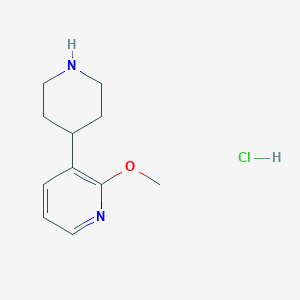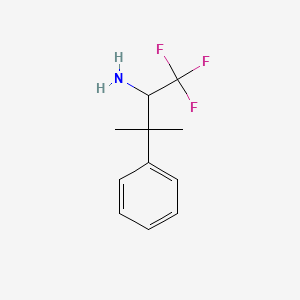
5-Hydroxyhydantoin-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyhydantoin-5-carboxamide is a derivative of hydantoin, a heterocyclic organic compound. It is an oxidation product of 2′-deoxycytidine, a nucleoside component of DNA. This compound is significant in the study of DNA damage and repair mechanisms, as it can be processed by DNA polymerases, potentially leading to mutagenic processes if not repaired .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhydantoin-5-carboxamide typically involves the oxidation of 2′-deoxycytidine. This can be achieved through various oxidative agents and conditions. For instance, electrochemical oxidation processes have been employed to simulate the oxidative modification of nucleic acids, leading to the formation of this compound .
Industrial Production Methods
The use of catalytic and non-catalytic amidation of carboxylic acid substrates is also a potential method for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyhydantoin-5-carboxamide primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly involving its hydroxy and carboxamide groups.
Common Reagents and Conditions
Common reagents for the oxidation of 2′-deoxycytidine to this compound include electrochemical oxidants and other oxidative agents. The reactions are typically conducted in phosphate buffers at various pH levels to control the reaction environment .
Major Products Formed
The major products formed from the oxidation of 2′-deoxycytidine include this compound and other degradation products such as monohydrated alloxan .
Aplicaciones Científicas De Investigación
5-Hydroxyhydantoin-5-carboxamide has several applications in scientific research:
Chemistry: It is used to study the oxidative damage and repair mechanisms of DNA.
Biology: In biological research, it is used to investigate the effects of oxidative stress on DNA and the subsequent cellular responses.
Medicine: The compound is relevant in medical research for understanding the mutagenic processes that can lead to diseases such as cancer.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyhydantoin-5-carboxamide involves its incorporation into DNA during replication. DNA polymerases can process this oxidized nucleotide, leading to potential mutations if not repaired. The compound interacts with various DNA repair enzymes, including DNA N-glycosylases, which recognize and excise the damaged base, initiating the base excision repair pathway .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyhydantoin: Another oxidation product of nucleosides, similar in structure but lacking the carboxamide group.
5-Hydroxy-5-methylhydantoin: A methylated derivative of 5-Hydroxyhydantoin, also involved in DNA oxidation processes.
Monohydrated Alloxan: A degradation product formed alongside 5-Hydroxyhydantoin-5-carboxamide during oxidative reactions.
Uniqueness
This compound is unique due to its specific formation from 2′-deoxycytidine and its role in DNA damage and repair mechanisms. Its carboxamide group distinguishes it from other similar compounds, potentially affecting its interactions with DNA polymerases and repair enzymes .
Propiedades
Fórmula molecular |
C4H5N3O4 |
|---|---|
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10) |
Clave InChI |
AWGZFYKMJPRGRH-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(NC(=O)N1)(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)

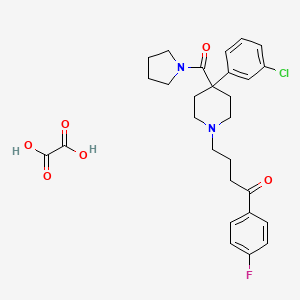



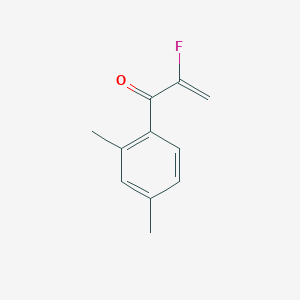
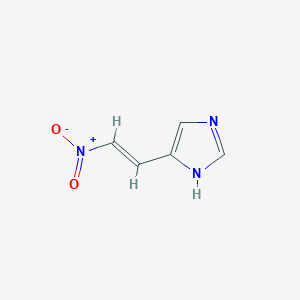
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
